molecular formula C7H11N B1267235 1-(Prop-2-yn-1-yl)pyrrolidine CAS No. 7223-42-9

1-(Prop-2-yn-1-yl)pyrrolidine

Cat. No.: B1267235
CAS No.: 7223-42-9
M. Wt: 109.17 g/mol
InChI Key: IUGUPWHFLZEPHN-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)pyrrolidine is an organic compound with the molecular formula C7H11N. It is a colorless to pale yellow liquid that is soluble in various organic solvents such as ethanol and dimethylformamide. This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a propynyl group at the nitrogen atom .

Mechanism of Action

Target of Action

It is known that this compound is used in various chemical reactions, suggesting that its targets could be a wide range of organic compounds .

Mode of Action

1-(Prop-2-yn-1-yl)pyrrolidine is involved in various chemical reactions. For instance, it has been used in the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines . It also acts as a photosensitizer in visible-light-induced oxidative formylation reactions . In these reactions, singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .

Biochemical Pathways

Its involvement in energy transfer and single electron transfer pathways suggests that it may influence redox reactions and other processes dependent on these mechanisms .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reaction in which it is involved. For example, in the Sandmeyer reaction, it contributes to the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the visible-light-induced oxidative formylation reaction, both the starting material and the product act as photosensitizers, indicating that light conditions could impact the reaction . Additionally, the compound’s stability may be affected by storage conditions, as it is recommended to be stored sealed in dry conditions at 2-8°C .

Biochemical Analysis

Biochemical Properties

1-(Prop-2-yn-1-yl)pyrrolidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as copper(I) iodide and triethylamine in N,N-dimethyl-formamide at elevated temperatures . These interactions suggest that this compound may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of these enzymes. Additionally, the compound’s interaction with formic acid in water and acetonitrile indicates its potential involvement in redox reactions and other biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of particular interest. This compound has been shown to influence cell function by interacting with cellular proteins and enzymes. For instance, it has been reported to affect the activity of enzymes involved in cellular metabolism, leading to changes in metabolic flux and metabolite levels

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been found to bind to specific enzymes, potentially inhibiting or activating their activity . This compound’s ability to interact with enzymes such as copper(I) iodide and triethylamine suggests that it may influence enzymatic reactions by altering the enzyme’s conformation or catalytic activity . Additionally, this compound may affect gene expression by modulating transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable when stored in sealed, dry conditions at temperatures between 2-8°C . Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies in in vitro and in vivo settings are necessary to fully elucidate the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular metabolism and enzyme activity . At higher doses, it may cause toxic or adverse effects, potentially leading to cellular damage or dysfunction. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal biochemical effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound has been shown to undergo oxidation and reduction reactions, leading to the formation of different metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound is likely transported through specific cellular transporters or binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound may accumulate in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its biochemical function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

1-(Prop-2-yn-1-yl)pyrrolidine can be synthesized through the reaction of pyrrolidine with propyne. The reaction typically involves heating pyrrolidine and propyne under suitable conditions to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

1-(Prop-2-yn-1-yl)pyrrolidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Prop-2-yn-1-yl)pyrrolidine has several scientific research applications:

Comparison with Similar Compounds

1-(Prop-2-yn-1-yl)pyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-prop-2-ynylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-2-5-8-6-3-4-7-8/h1H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGUPWHFLZEPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90305950
Record name 1-(prop-2-yn-1-yl)pyrrolidine
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Molecular Weight

109.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7223-42-9
Record name 1-(2-Propynyl)pyrrolidine
Source CAS Common Chemistry
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Record name NSC 172884
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Record name 7223-42-9
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Record name 1-(prop-2-yn-1-yl)pyrrolidine
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Record name 1-(prop-2-yn-1-yl)pyrrolidine
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Synthesis routes and methods

Procedure details

Preparation of example 247 from Intermediate 147(d) of Example 147 (300 mg, 0.794 mmol) was carried out in three steps in a manner similar to that described for the preparation of Example 233 except that 1-prop-2-ynyl-pyrrolidine was used instead of dimethyl-prop-2-ynyl-amine in step 1. 1-Prop-2-ynyl-pyrrolidine was prepared by stirring 3-bromo-propyne, pyrrolidine and triethylamine at room temperature in tetrahydrofuran for 2 hours. The title compound (80 mg, 0.177 mmol) was obtained as a yellow powder in 36% overall yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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